molecular formula C14H16N2O2 B2795857 4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile CAS No. 306979-63-5

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile

Cat. No.: B2795857
CAS No.: 306979-63-5
M. Wt: 244.294
InChI Key: ACLQWJMVPLTPKF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4E)-5-(Dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile is a structurally complex organic compound featuring a benzonitrile core substituted with an oxygen-linked pent-4-en-2-yl group. This substituent includes a dimethylamino moiety and a ketone at the 3-position, forming a conjugated system with the (4E)-alkene configuration. Key features include:

  • Electron donor-acceptor pairs: The dimethylamino group acts as an electron donor, while the benzonitrile’s cyano group serves as an electron acceptor, facilitating intramolecular charge transfer (ICT) .
  • Conjugated system: The (4E)-alkene and ketone group contribute to a planarized π-conjugated backbone, which may influence optical and electronic behavior .

Properties

IUPAC Name

4-[(E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(14(17)8-9-16(2)3)18-13-6-4-12(10-15)5-7-13/h4-9,11H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQWJMVPLTPKF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetic acid in the presence of a base, followed by a series of condensation and cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

Its shorter conjugation length compared to DCV[4] may limit absorption in the near-IR region .

Bioactivity : Structural similarities to compound 13 suggest possible utility in neurodegenerative disease research, though the oxy-pentenyl substituent requires optimization for enhanced lipophilicity .

Synthetic Challenges : The (4E)-configuration and ketone group may complicate synthesis, necessitating controlled reaction conditions to avoid isomerization or side reactions .

Biological Activity

The compound 4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile , with CAS number 306979-63-5, is a synthetic organic molecule that has garnered attention in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Basic Information

  • Molecular Formula : C20_{20}H28_{28}N2_2O4_4
  • Molecular Weight : 360.45 g/mol
  • CAS Number : 306979-63-5
  • Structural Characteristics : The compound features a benzonitrile core with a dimethylamino group and an oxopentene side chain, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways. Notably, its structure suggests potential activity as an inhibitor of certain enzymes or receptors involved in cancer progression and hormonal regulation.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structures have shown promising results in inhibiting aromatase activity, which is crucial in estrogen biosynthesis. Aromatase inhibitors are particularly significant in the treatment of hormone-sensitive breast cancer .

Case Study: Aromatase Inhibition

In a study examining related benzonitrile derivatives, compounds demonstrated IC50_{50} values in the low nanomolar range against human aromatase, suggesting that this compound may exhibit similar efficacy .

Fluorescence Properties

The fluorescence behavior of structurally analogous compounds has been studied extensively. These studies reveal dual emission characteristics that could be leveraged for imaging applications in biological systems. The intensity and wavelength of emitted light vary with environmental factors such as viscosity and polarity, indicating potential uses in biosensing technologies .

Summary of Key Studies

StudyFindings
Aromatase Inhibition StudyRelated compounds showed potent inhibition (IC50_{50} = 0.17 nM) against aromatase, indicating potential for breast cancer treatment .
Fluorescence Behavior AnalysisThe compound exhibited dual emission states influenced by solvent properties, suggesting applications in fluorescence imaging .

Potential Applications

  • Cancer Therapy : As an aromatase inhibitor, it may serve as a therapeutic agent for estrogen-dependent cancers.
  • Biosensing : Its fluorescence properties could facilitate the development of biosensors for detecting biomolecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.